molecular formula C12H19N3O4 B12464030 ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12464030
M. Wt: 269.30 g/mol
InChI Key: UTXUAJXKSSRNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group, an isopropyl group, and an ester functional group

Preparation Methods

The synthesis of ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acids, bases, and various nucleophiles. Major products formed from these reactions include amino derivatives, amides, and carboxylic acids.

Scientific Research Applications

Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: Similar in structure but contains a benzoimidazole ring instead of a pyrazole ring.

    1H-1,2,3-Triazole analogs: These compounds contain a triazole ring and are known for their carbonic anhydrase inhibitory activity.

    Indole derivatives: These compounds contain an indole ring and exhibit a wide range of biological activities, including antiviral and anticancer properties.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl 4-(5-nitro-3-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C12H19N3O4/c1-4-19-12(16)6-5-7-14-11(15(17)18)8-10(13-14)9(2)3/h8-9H,4-7H2,1-3H3

InChI Key

UTXUAJXKSSRNNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C(=CC(=N1)C(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.